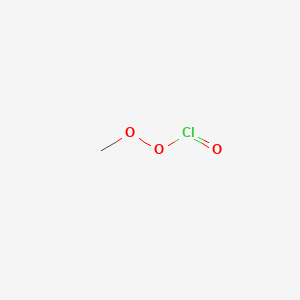
(Chlorosylperoxy)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クロロシルペルオキシメタンは、その独特な化学的特性とさまざまな分野での潜在的な応用から注目を集めている有機塩素化合物です。この化合物は、ペルオキシメタン構造にクロロシル基が付加されていることを特徴とし、化学、生物学、および産業の研究者にとって興味深い対象となっています。
準備方法
合成経路および反応条件
クロロシルペルオキシメタンの合成は、通常、制御された条件下でのメタンの塩素化を伴います。反応は塩素ラジカルの存在によって開始され、これはメタンから水素原子を引き抜き、メチルラジカルを形成します。 このメチルラジカルは次に塩素と反応してクロロメタンを形成し、特定の条件下でさらに反応してクロロシルペルオキシメタンを形成します .
工業生産方法
クロロシルペルオキシメタンの工業生産では、多くの場合、高温塩素化プロセスが採用されます。これらのプロセスでは、反応効率と選択性を高めるための触媒が使用されます。 温度や圧力などの反応条件は、目的生成物の収率を最適化するために慎重に制御されます .
化学反応の分析
反応の種類
クロロシルペルオキシメタンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、より高い酸化状態の生成物に酸化される可能性があります。
還元: 還元反応は、クロロシルペルオキシメタンをより単純な塩素化炭化水素に変換することができます。
一般的な試薬と条件
クロロシルペルオキシメタンの反応で使用される一般的な試薬には、塩素、水素、およびさまざまな触媒が含まれます。 温度、圧力、光またはその他のエネルギー源の存在などの反応条件は、反応経路と生成される生成物を決定する上で重要な役割を果たします .
生成される主な生成物
クロロシルペルオキシメタンの反応から生成される主な生成物には、クロロメタン、ジクロロメタン、およびその他の塩素化炭化水素が含まれます。 特定の生成物は、反応条件と使用される試薬によって異なります .
科学研究の応用
クロロシルペルオキシメタンは、以下を含む科学研究で幅広い用途があります。
化学: さまざまな有機合成反応の試薬として、およびその他の有機塩素化合物の合成の前駆体として使用されます。
生物学: この化合物は、その潜在的な生物活性とさまざまな生物系への影響について研究されています。
医学: 特に新薬の開発において、クロロシルペルオキシメタンの潜在的な薬効について研究が進められています。
科学的研究の応用
(Chlorosylperoxy)methane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other organochlorine compounds.
Biology: The compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain industrial processes .
作用機序
クロロシルペルオキシメタンの作用機序には、ラジカルなどの反応性中間体の形成が含まれ、これはさまざまな分子標的に作用する可能性があります。これらの相互作用は、新しい化学結合の形成と化合物の異なる生成物への変換につながる可能性があります。 関与する特定の経路と分子標的は、反応条件と他の試薬の存在によって異なります .
類似の化合物との比較
類似の化合物
クロロシルペルオキシメタンと類似の化合物には、クロロメタン、ジクロロメタン、トリクロロメタンなどの他の塩素化炭化水素が含まれます。 これらの化合物は、類似の化学的特性を共有し、類似の種類の反応を起こします .
独自性
クロロシルペルオキシメタンをこれらの類似の化合物から際立たせているのは、その独特のペルオキシメタン構造であり、これは独特の反応性と潜在的な応用をもたらします。この独自性は、研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Compounds similar to (Chlorosylperoxy)methane include other chlorinated hydrocarbons, such as chloromethane, dichloromethane, and trichloromethane. These compounds share similar chemical properties and undergo similar types of reactions .
Uniqueness
What sets this compound apart from these similar compounds is its unique peroxy methane structure, which imparts distinct reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
(Chlorosylperoxy)methane, a compound of interest in various biological and chemical research domains, has garnered attention due to its potential biological activities. Understanding its interactions at the molecular level and its implications for health and disease is crucial for developing applications in medicine and environmental science.
This compound is characterized by its peroxy linkage, which can influence its reactivity and biological interactions. Its molecular structure includes chlorosyl groups that may contribute to its oxidative properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Effects : Studies have shown that peroxides can disrupt microbial cell membranes, leading to cell death. The presence of chlorine in this compound may enhance this activity by forming reactive chlorine species that further damage microbial structures.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines. Its ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which is a mechanism of action in many cytotoxic agents.
- Inflammatory Response Modulation : Preliminary studies suggest that this compound can influence inflammatory pathways, potentially acting as an anti-inflammatory agent in certain contexts.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potent antimicrobial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 50 |
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments assessed the cytotoxicity of this compound on human cancer cell lines. Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM for breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 45 |
Case Study 3: Inflammatory Response
Research exploring the anti-inflammatory potential of this compound showed a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a role in modulating immune responses.
The biological activities of this compound are likely mediated through several mechanisms:
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis, particularly in rapidly dividing cells such as cancer cells.
- Membrane Disruption : The compound's ability to integrate into lipid membranes may compromise membrane integrity, leading to cell lysis.
- Cytokine Modulation : By influencing signaling pathways associated with inflammation, this compound can alter immune responses.
特性
CAS番号 |
646507-31-5 |
|---|---|
分子式 |
CH3ClO3 |
分子量 |
98.48 g/mol |
IUPAC名 |
methoxy chlorite |
InChI |
InChI=1S/CH3ClO3/c1-4-5-2-3/h1H3 |
InChIキー |
NYOPNZOUPIUORP-UHFFFAOYSA-N |
正規SMILES |
COOCl=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















